3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic molecule featuring a tetrahydroquinazoline-dione core substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethylphenyl group and a 2-methylpropyl chain. However, direct pharmacological data for this specific compound are unavailable in the provided evidence; comparisons must rely on structural analogs.
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-5-3-4-6-17(16)28(21(29)31)12-18-26-19(27-32-18)14-7-9-15(10-8-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTAVMZMNCVHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroquinazoline Derivatives
The tetrahydroquinazoline-dione core is shared with compounds like (S)-2-(4-[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl... (). Key differences include:
- Substituents : The target compound’s oxadiazole-methyl and trifluoromethylphenyl groups contrast with the methyl and dihydroquinazolin substituents in ’s analog.
- Bioactivity : Quinazoline derivatives are often associated with kinase inhibition or anticancer activity, but the oxadiazole substitution in the target may enhance solubility or target selectivity .
1,2,4-Oxadiazole-Containing Compounds
Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones () and 5,6,8,8a-tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine derivatives () highlight the role of oxadiazole in bioactivity:
- Antimicrobial Activity: notes oxadiazole-based compounds exhibit fungistatic activity, suggesting the target’s oxadiazole group could confer similar properties.
- Synthetic Flexibility : Oxadiazole rings are often synthesized via cycloaddition or condensation reactions (e.g., using elemental analysis and spectral data for validation, as in ) .
Trifluoromethylphenyl-Substituted Analogs
Compounds like N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide () share the trifluoromethylphenyl motif, which is known to enhance metabolic stability and lipophilicity. However, the target’s quinazoline core may alter pharmacokinetics compared to triazole/thiadiazole-based analogs .
Comparative Data Table
Key Research Findings and Contrasts
- Bioactivity : While oxadiazole derivatives () and trifluoromethylphenyl-containing compounds () show antiviral or antimicrobial activity, the tetrahydroquinazoline core () may redirect the target compound’s mechanism toward kinase or enzyme inhibition.
- Synthesis : The target’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in (elemental analysis, IR/NMR validation) .
- Contradictions : ’s triazole analogs show anti-HIV activity, but the target’s quinazoline core could reduce efficacy against viral targets compared to smaller heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
